D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester

Catalog No.
S945497
CAS No.
16024-52-5
M.F
C16H23NO5
M. Wt
309.362
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alan...

CAS Number

16024-52-5

Product Name

D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester

IUPAC Name

ethyl 2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate

Molecular Formula

C16H23NO5

Molecular Weight

309.362

InChI

InChI=1S/C16H23NO5/c1-6-22-15(19)16(3,17-11(2)18)10-12-7-8-13(20-4)14(9-12)21-5/h7-9H,6,10H2,1-5H3,(H,17,18)

InChI Key

XWRFXUZBQOBPGB-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)OC)OC)NC(=O)C

Synonyms

N-Acetyl-3-methoxy-O,α-dimethyl-tyrosine Ethyl Ester

D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester is a synthetic compound characterized by its unique chemical structure, which includes an acetyl group, a dimethoxyphenyl moiety, and a methylalanine backbone. Its molecular formula is C₁₆H₂₃N₁O₅, and it has a molecular weight of approximately 309.36 g/mol. This compound is often utilized in biochemical research and has garnered attention for its potential applications in various fields, including pharmacology and proteomics .

The specific mechanism of action of D,L-NAME depends on the research application. Here are some possibilities:

  • Substrate for enzymes: The compound's structure might mimic a natural amino acid or peptide, allowing it to interact with specific enzymes involved in protein processing [].
  • Affinity chromatography: The compound could be immobilized on a chromatography resin to capture specific proteins with complementary binding sites [].

Information on the safety hazards of D,L-NAME is limited. As a general precaution, it's advisable to handle the compound following standard laboratory safety protocols, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester, also referred to by its CAS number 16024-52-5, is a compound studied in the field of proteomics research [, , ]. Proteomics is the large-scale analysis of proteins within an organism or biological sample [].

  • Substrate for protease enzymes

    The structure of this compound includes an alanine moiety, which is a common amino acid found in proteins. The presence of the ethyl ester group makes it a potential substrate for proteases, enzymes that break down proteins []. Studying its interaction with specific proteases can provide insights into enzyme function and inhibitor design [].

  • Protein interaction studies

    The dimethoxyphenyl group in the compound might allow it to interact with specific protein binding pockets. Researchers can utilize this property to investigate protein-protein interactions or design molecules that target specific proteins [].

  • Chemical modification of proteins

    The presence of a reactive group (acetyl) suggests the possibility of using this compound to chemically modify proteins. This could be useful for studying protein function or developing new protein-based therapeutics [].

Typical of amino acid derivatives. Key reactions include:

  • Acylation: The acetyl group can be removed or modified under specific conditions, allowing for further derivatization.
  • Hydrolysis: In the presence of water and suitable catalysts, the ethyl ester can hydrolyze to yield the corresponding acid and ethanol.
  • Condensation Reactions: The amino group can engage in condensation with various electrophiles, leading to the formation of peptide bonds or other derivatives.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize related compounds.

D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester exhibits notable biological activities. Preliminary studies suggest it may have:

  • Antioxidant Properties: The presence of the dimethoxyphenyl group is associated with antioxidant activity, potentially neutralizing free radicals.
  • Anti-inflammatory Effects: There is evidence indicating that similar compounds can modulate inflammatory pathways.
  • Neuroprotective Potential: Some derivatives of this compound have been linked to neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester typically involves several steps:

  • Formation of the Methylalanine Derivative: Starting from commercially available amino acids, methylation can be performed.
  • Acetylation: The amino group is acetylated using acetic anhydride or acetyl chloride.
  • Esterification: The resulting acid is then reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.

These methods allow for the production of high-purity compounds suitable for research applications.

D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester finds applications in various domains:

  • Pharmaceutical Research: Used as a biochemical tool for studying enzyme interactions and metabolic pathways.
  • Proteomics: Serves as a standard in mass spectrometry and other analytical techniques.
  • Synthetic Chemistry: Acts as a precursor for synthesizing more complex molecules or derivatives with enhanced properties.

Interaction studies involving D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester focus on its binding affinities with biological targets such as enzymes and receptors. These studies are crucial for understanding its pharmacodynamics and potential therapeutic uses. For instance, initial findings suggest that it may interact with certain neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:

Compound NameStructural FeaturesUnique Properties
3-(3,4-Dimethoxyphenyl)alanineContains a phenolic groupKnown for anti-cancer properties
N-acetyl-L-tyrosineAcetylated form of tyrosineInvolved in neurotransmitter synthesis
2-MethylalanineMethylated version of alanineBasic amino acid with significant metabolic roles
D,L-N-acetylserineAcetylated serinePlays a role in protein synthesis

D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester stands out due to its specific combination of functional groups that confer unique biological activities not found in all similar compounds.

This detailed overview highlights the significance of D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester in scientific research and its potential therapeutic applications. Further studies will continue to explore its capabilities and interactions within biological systems.

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Dates

Last modified: 04-14-2024

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